Cycloheptyl (2,4-difluorophenyl)methanol
CAS No.:
Cat. No.: VC13399560
Molecular Formula: C14H18F2O
Molecular Weight: 240.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18F2O |
|---|---|
| Molecular Weight | 240.29 g/mol |
| IUPAC Name | cycloheptyl-(2,4-difluorophenyl)methanol |
| Standard InChI | InChI=1S/C14H18F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
| Standard InChI Key | CELCVQZBESZLHI-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O |
| Canonical SMILES | C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Cycloheptyl (2,4-difluorophenyl)methanol features a seven-membered cycloheptane ring connected to a benzyl alcohol group substituted with fluorine atoms at the 2- and 4-positions. Key structural attributes include:
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Cycloheptyl group: Enhances lipophilicity and conformational flexibility .
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2,4-Difluorophenyl ring: Fluorine atoms increase electron-withdrawing effects, influencing reactivity and stability .
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Methanol group: Provides a hydroxyl functional group for further derivatization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈F₂O | |
| Molecular Weight | 240.29 g/mol | |
| Boiling Point | Estimated 290–320°C (modeled) | |
| LogP (Octanol-Water) | ~3.2 (predicted) |
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via Grignard or asymmetric reduction strategies:
Grignard Reaction
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Substrate: 2,4-Difluorobenzaldehyde reacts with cycloheptylmagnesium bromide.
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Conditions: Anhydrous tetrahydrofuran (THF) at 0–25°C.
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Yield: ~70–85% (based on analogous syntheses).
CBS Asymmetric Reduction
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Substrate: Ketone precursor (e.g., cycloheptyl(2,4-difluorophenyl)ketone).
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Catalyst: Corey–Bakshi–Shibata (CBS) reagent with borane–THF .
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Stereoselectivity: >90% enantiomeric excess (ee) reported for similar substrates .
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Reaction | High yield, scalability | Requires strict anhydrous conditions |
| CBS Reduction | High stereoselectivity | Costly catalysts |
Applications and Research Findings
Pharmaceutical Intermediates
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Anticancer Agents: Fluorinated phenyl groups enhance binding to hydrophobic enzyme pockets. Analogous compounds show IC₅₀ values of 7.8–21.4 μM against A549 lung cancer cells .
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Antioxidant Activity: Triazole derivatives with difluorophenyl motifs exhibit DPPH radical scavenging rates >90% at 250 μM .
Material Science
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Liquid Crystals: Cycloheptyl–fluorophenyl hybrids improve thermal stability in nematic phases.
Future Research Directions
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